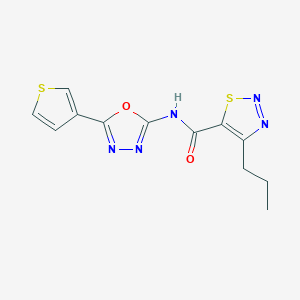

5-Methyl-2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

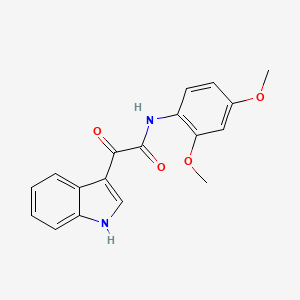

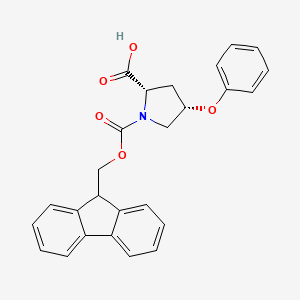

“5-Methyl-2-(6-oxo-1,6-dihydropyridazine-3-carboxamido)thiophene-3-carboxylic acid” is a chemical compound with the molecular weight of 279.28 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H9N3O4S/c1-5-4-6 (11 (17)18)10 (19-5)12-9 (16)7-2-3-8 (15)14-13-7/h2-4H,1H3, (H,12,16) (H,14,15) (H,17,18) . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 273-275 degrees Celsius .Applications De Recherche Scientifique

Thiophene Carboxylate Reactions : The study of Methyl 3-amino-2-thiophene carboxylate and its reactions with orthoesters leads to the formation of N-(2-carbomethoxy thienyl) imidates. These compounds undergo further transformations with primary amines and hydrazines, yielding [3,2-d]4(3H)thieno-pyrimidinones. The reaction outcomes provide valuable insights into cyclization mechanisms and the reactivity of ester and imidate groups, contributing to the development of novel thiophene-based heterocycles with potential applications in drug discovery and material science (Hajjem, Khoud, & Baccar, 2010).

Molecular Interactions and Lipophilicity : The effects of methylation on intermolecular interactions and lipophilicity have been studied in methylated 4,5-dihydro-6-hydroxypyridazine-3-carboxylic and 6-hydroxypyridazine-3-carboxylic acids. These studies reveal how structural modifications influence the equilibrium between lactam and lactim tautomers, impacting the synthesis of methylated derivatives. The findings contribute to a deeper understanding of the relationship between chemical structure, hydrogen bonding, and lipophilic properties, which is crucial for designing molecules with desired solubility and permeability characteristics for pharmaceutical applications (Katrusiak et al., 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds have been reported to inhibit matrix metalloproteinases (mmps), specifically mmp 3, mmp 12, and mmp 13 . MMPs are enzymes involved in the breakdown of extracellular matrix in normal physiological processes such as embryonic development, reproduction, and tissue remodeling.

Mode of Action

Based on the inhibition effects on mmps observed in similar compounds , it can be hypothesized that this compound may interact with these enzymes and inhibit their activity, leading to changes in the extracellular matrix remodeling process.

Propriétés

IUPAC Name |

5-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4S/c1-5-4-6(11(17)18)10(19-5)12-9(16)7-2-3-8(15)14-13-7/h2-4H,1H3,(H,12,16)(H,14,15)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLWGFACRTZOFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)NC(=O)C2=NNC(=O)C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cycloheptyl-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2771180.png)

![2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)piperazin-1-yl]acetic acid](/img/structure/B2771184.png)

![Methyl 2-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2771188.png)

![2-Phenylimidazo[1,2-a]pyridin-6-amine hydrobromide](/img/structure/B2771198.png)